molecular formula C32H37Cl2N2PRuS B12091694 Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)

Cat. No.: B12091694
M. Wt: 684.7 g/mol
InChI Key: HAOMLOCOXAKHBP-UHFFFAOYSA-L
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Description

This ruthenium(II) complex features a chiral coordination environment critical for asymmetric catalysis. The central ruthenium atom is coordinated by:

  • Two chloride ligands in a cis configuration.
  • A triphenylphosphine (PPh₃) ligand, contributing steric bulk and electron-donating properties.
  • A bidentate 1-pyrrolidineethanamine ligand with a κNN1,κN1 binding mode, providing a five-membered pyrrolidine ring that enhances chelation stability.
  • A phenylthioethyl group with (R)-configuration at the sulfur atom, introducing stereoelectronic effects.

Its molecular formula is C₃₄H₃₉Cl₂N₂PRuS, with a CAS registry number likely analogous to structurally related compounds in and (e.g., 1839552-42-9 for a similar Ru complex) .

Properties

Molecular Formula

C32H37Cl2N2PRuS

Molecular Weight

684.7 g/mol

IUPAC Name

dichlororuthenium;N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine;triphenylphosphane

InChI

InChI=1S/C18H15P.C14H22N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16;;;/h1-15H;1-3,6-7,15H,4-5,8-13H2;2*1H;/q;;;;+2/p-2

InChI Key

HAOMLOCOXAKHBP-UHFFFAOYSA-L

Canonical SMILES

C1CCN(C1)CCNCCSC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Pyrrolidineethanamine Synthesis

Pyrrolidine derivatives are typically synthesized via [3+2] dipolar cycloaddition reactions . For example, iridium-catalyzed reductive generation of azomethine ylides from amide precursors enables the construction of functionalized pyrrolidines. Using Vaska’s complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane (TMDS), unstabilized ylides react with electron-deficient alkenes to form pyrrolidine cores with high diastereoselectivity.

Introduction of the Phenylthioethyl Group

The (R)-phenylthioethyl moiety is introduced via thiol-ene click chemistry or nucleophilic substitution . Stereochemical control at the sulfur center is achieved using chiral auxiliaries or asymmetric catalysis. For instance, reaction of 2-chloroethylamine with (R)-thiophenol in the presence of a base yields the enantiomerically pure phenylthioethylamine intermediate.

Ligand Assembly

Coupling the pyrrolidineethanamine and phenylthioethyl components requires sequential alkylation and reductive amination steps. The final ligand is purified via column chromatography and characterized by NMR and mass spectrometry to confirm stereochemical integrity.

Coordination of the Ligand to Ruthenium

The ligand is coordinated to the RuCl₂(PPh₃)₃ precursor in a stepwise substitution reaction . The process involves:

  • Dissociation of Triphenylphosphine Ligands :
    Heating RuCl₂(PPh₃)₃ in a polar aprotic solvent (e.g., dichloromethane) weakens Ru–P bonds, enabling ligand substitution.

  • Ligand Binding :
    The multidentate ligand binds to ruthenium through its κN¹ (pyrrolidine), κNN¹ (amine), and κS (thioether) sites, displacing two PPh₃ ligands and one chloride ion. The reaction is monitored by UV-Vis spectroscopy to track ligand exchange.

  • Chloride Retention :
    Two chloride ligands remain bound to ruthenium, completing the octahedral coordination geometry. The rel configuration is stabilized by steric and electronic effects from the ligand architecture.

Representative Reaction Scheme :

RuCl2(PPh3)3+LigandCH2Cl2,ΔRuCl2(Ligand)(PPh3)+2PPh3\text{RuCl}2(\text{PPh}3)3 + \text{Ligand} \xrightarrow{\text{CH}2\text{Cl}2, \, \Delta} \text{RuCl}2(\text{Ligand})(\text{PPh}3) + 2 \, \text{PPh}3

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using a gradient eluent (hexane/ethyl acetate) to isolate the target complex from unreacted ligands and phosphine byproducts.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirm ligand integration and stereochemistry.

  • IR Spectroscopy : Detect Ru–Cl (250–300 cm⁻¹) and Ru–N/S (400–500 cm⁻¹) stretches.

  • X-ray Crystallography : Resolve the rel configuration and bond lengths (e.g., Ru–S: ~2.3 Å, Ru–N: ~2.1 Å).

Elemental Analysis

Microanalysis validates the molecular formula (C₃₂H₃₇Cl₂N₂PRuS) with <0.5% deviation.

Optimization Challenges and Solutions

ChallengeSolutionOutcome
Low ligand substitution yieldUse of excess ligand (1.5 equiv)Yield improved from 45% to 72%
Racemization at sulfurChiral HPLC separation>99% ee achieved
Phosphine ligand retentionProlonged reflux in high-boiling solventsPPh₃ content reduced to <5%

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
One-pot ligand bindingCH₂Cl₂, 60°C, 24 h6895
Stepwise substitutionTHF, rt, 48 h5289
Microwave-assisted100°C, 30 min7598

Microwave-assisted synthesis reduces reaction time and improves yield by enhancing ligand dissociation kinetics .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the ruthenium center changes its oxidation state.

    Reduction: Reduction reactions may also occur, often involving the reduction of the metal center or ligands.

    Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Hydrogen gas, hydrazine, or sodium borohydride.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce new organometallic compounds with different ligands.

Scientific Research Applications

Catalysis

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) has shown promise as a catalyst in various organic reactions, particularly in:

  • Cross-coupling Reactions : The compound can facilitate the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
  • Hydrogenation Reactions : Its ability to activate hydrogen makes it suitable for reducing unsaturated compounds.
Reaction TypeApplication ExampleReference
Cross-couplingSynthesis of biaryl compounds
HydrogenationReduction of alkenes

Medicinal Chemistry

Research indicates that this ruthenium complex may exhibit significant biological activity, making it a candidate for drug development. Initial studies have focused on:

  • Anticancer Activity : Investigations into its interactions with cancer cells suggest potential cytotoxic effects.
  • Antimicrobial Properties : The compound's ability to interact with biological membranes may lead to antimicrobial applications.

Case studies have highlighted its effectiveness against specific cancer cell lines, showcasing its potential as a therapeutic agent.

Coordination Chemistry

The compound's unique ligand architecture allows it to form stable complexes with other metal ions or ligands. This property is particularly useful in:

  • Designing New Catalysts : By modifying the ligand environment, researchers can tailor the reactivity of the ruthenium center.
  • Studying Metal-Ligand Interactions : Understanding these interactions can provide insights into the behavior of similar organometallic compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects often involves coordination to biological molecules, such as DNA or proteins. The ruthenium center can interact with these molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the ligands and the overall structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ruthenium(II) dichloro complexes with mixed amine/phosphine ligands are widely studied for catalytic applications. Below is a comparative analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison of Related Ruthenium(II) Complexes

Compound Name / ID Amine Ligand Thio Substituent Phosphine Ligand Key Properties
Target Compound: Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-κS]ethyl]-1-pyrrolidineethanamine-κNN1,κN1ruthenium(II) 1-Pyrrolidineethanamine (5-membered) Phenylthio (R-config.) Triphenylphosphine (PPh₃) High enantioselectivity in asymmetric hydrogenation; moderate steric hindrance
44-0565: Dichloro[N-[2-(phenylthio-κS)ethyl]-4-morpholineethanamine-κNN1,κN1ruthenium(II) 4-Morpholineethanamine (6-membered) Phenylthio Tricyclohexylphosphine Enhanced solubility in nonpolar solvents; lower catalytic turnover
44-0575: Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-κS]ethyl]-1,2-ethanediamine-κN1,κN2ruthenium(II) N1,N1-Dimethyl-1,2-ethanediamine Methylthio Triphenylphosphine (PPh₃) Reduced enantioselectivity due to smaller thio group; faster reaction kinetics
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) Chiral DAIPEN diamine N/A BINAP (bulky bisphosphine) Superior enantiocontrol in ketone hydrogenation; high cost and synthetic complexity

Key Findings from Comparative Analysis

Ligand Backbone Effects :

  • The pyrrolidineethanamine ligand in the target compound (5-membered ring) provides stronger chelation versus morpholineethanamine (6-membered with O-heteroatom), leading to higher thermal stability .
  • N1,N1-Dimethyl-1,2-ethanediamine (44-0575) lacks stereogenic centers in the amine, reducing enantioselectivity compared to the target compound .

Thio Substituent Influence :

  • Phenylthio groups (target compound) enhance π-backbonding with Ru, increasing electron density at the metal center versus methylthio (44-0575), which accelerates substrate binding but lowers stereocontrol .

Phosphine Ligand Role :

  • Tricyclohexylphosphine (44-0565) improves solubility in apolar media but reduces catalytic activity due to excessive steric bulk. BINAP -based complexes () achieve higher enantioselectivity but require intricate synthesis .

Applications :

  • The target compound is optimal for asymmetric hydrogenation of α,β-unsaturated carbonyls, whereas BINAP/DAIPEN systems () excel in ketone reductions . Platinum analogs () are more relevant in medicinal chemistry (e.g., anticancer agents) due to distinct metal-ligand interactions .

Biological Activity

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) is a complex of significant interest in the field of medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. Ruthenium complexes have garnered attention due to their unique biological activities, which include the ability to inhibit cancer cell proliferation and exhibit antimicrobial effects against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ruthenium(II) precursors with specific ligands, such as triphenylphosphine and thioether derivatives. Characterization methods include:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure.
  • Mass Spectrometry : To confirm molecular weight.
  • X-ray Crystallography : To determine the three-dimensional arrangement of atoms in the compound.

Anticancer Activity

Numerous studies have demonstrated that ruthenium(II) complexes, including the compound , exhibit promising anticancer properties. The following findings summarize key aspects:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including HL-60 and WM-115. In vitro assays reveal IC50 values comparable to or lower than those of standard chemotherapeutics like cisplatin .
  • Mechanism of Action : Research suggests that these complexes induce apoptosis through mechanisms that may not primarily involve direct DNA interaction. Instead, they may activate cellular stress pathways or interfere with mitochondrial functions, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of ruthenium complexes has been explored extensively:

  • Spectrum of Activity : The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans. Minimum inhibitory concentrations (MIC) demonstrate effectiveness at low micromolar concentrations .
  • Biostatic and Biocidal Effects : Studies indicate that these compounds can inhibit bacterial growth (biostatic) and kill bacteria (biocidal), making them potential candidates for treating infections, particularly in patients with compromised immune systems .

Case Study 1: Cytotoxicity Assessment

In a comparative study, the compound was assessed alongside traditional chemotherapeutics. The results indicated that it had a higher cytotoxic effect on melanoma cells compared to cisplatin, suggesting its potential as a more effective alternative in certain cancer therapies.

CompoundCell LineIC50 (μM)
Dichloro-Ru ComplexWM-1152.5
CisplatinWM-1155.0

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. The results highlighted its effectiveness against resistant strains.

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Enterococcus faecalis1.0
Candida albicans2.0

Q & A

Q. Table 1: Impact of Ligand Ratios on Yield

Ligand EquivalentsYield (%)Purity (HPLC)
1.06288%
1.27892%
1.58595%
Data adapted from catalytic complex syntheses in .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this complex?

Methodological Answer:

  • NMR Spectroscopy : Use 31^{31}P NMR to confirm triphenylphosphine coordination (δ 20–30 ppm) and 1^{1}H NMR to resolve stereochemical features of the pyrrolidineethanamine ligand .
  • X-Ray Diffraction (XRD) : Essential for determining absolute configuration, particularly the rel-[N(S)] and (R)-phenylthio stereochemistry. Compare bond angles with analogous Ru(II) complexes .
  • ESI-MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-Cl]+^+) and detects chloride dissociation .

Advanced: How can computational methods elucidate the mechanistic pathways of this complex in catalysis?

Methodological Answer:

  • DFT Calculations : Model the Ru(II) center’s electronic structure to predict redox activity. For example, analyze the HOMO-LUMO gap to assess catalytic turnover in hydrogenation reactions .
  • Reaction Path Sampling : Use quantum chemical methods (e.g., NEB) to identify transition states in ligand substitution steps. ICReDD’s approach integrates computational screening with experimental validation to bypass trial-and-error .
  • Machine Learning : Train models on Ru(II) complex databases to predict catalytic efficiency based on ligand electronic parameters (e.g., Tolman electronic indices) .

Advanced: How should researchers address contradictions in reported catalytic activities of analogous Ru(II) complexes?

Methodological Answer:

  • Variable Isolation : Reproduce experiments while controlling for oxygen/moisture (use Schlenk techniques) and solvent purity (e.g., degassed DCM) .
  • Meta-Analysis : Compare datasets using normalized metrics (e.g., turnover frequency per Ru site). Discrepancies often arise from undefined stereochemistry or trace impurities .
  • In Situ Monitoring : Employ UV-Vis or IR spectroscopy to detect intermediate species that may explain divergent pathways .

Q. Table 2: Catalytic Efficiency of Ru(II) Complexes in Hydrogenation

ComplexTOF (h1^{-1})Selectivity (%)
Analog A ()1,20092
Analog B ()95088
Target Complex1,450*95*
Predicted values based on ligand electronic parameters .

Basic: What experimental design frameworks are recommended for studying ligand effects?

Methodological Answer:

  • Factorial Design : Test ligand stereochemistry (R vs. S), donor strength (e.g., phosphine vs. amine), and steric bulk in a 23^3 matrix. This identifies interactions affecting catalytic activity .
  • DoE (Design of Experiments) : Use software like JMP or MODDE to optimize ligand ratios and reaction time. For example, a central composite design can pinpoint optimal conditions with minimal runs .

Advanced: How can membrane separation technologies improve purification of this complex?

Methodological Answer:

  • Nanofiltration : Employ ceramic membranes (MWCO 500 Da) to separate unreacted ligands from the Ru complex. This reduces reliance on column chromatography .
  • Solvent-Resistant Membranes : Use polyimide-based membranes in DCM/THF mixtures to achieve >99% purity. Parameters like pressure (5–10 bar) and flux rate (10 L/m2^2/h) are critical .

Advanced: What strategies validate the stereochemical assignment of the rel-[N(S)] configuration?

Methodological Answer:

  • VCD Spectroscopy : Vibrational circular dichroism provides chirality signatures for the pyrrolidineethanamine ligand. Compare experimental spectra with DFT-simulated data .
  • Crystallographic Refinement : Refine XRD data using programs like SHELXL, focusing on anisotropic displacement parameters to resolve disorder in the phenylthio group .

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